molecular formula C20H24N6O2 B11469214 7,9-dimethyl-4-pentyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

7,9-dimethyl-4-pentyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B11469214
M. Wt: 380.4 g/mol
InChI Key: CHXNMVTTYHLFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-DIMETHYL-4-PENTYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE is a complex organic compound that belongs to the class of triazino-purines This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-DIMETHYL-4-PENTYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the alkylation of a triazine derivative, followed by cyclization with a purine derivative in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,9-DIMETHYL-4-PENTYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7,9-DIMETHYL-4-PENTYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-DIMETHYL-4-PENTYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,9-DIMETHYL-4-PENTYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its multiple fused rings and functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

7,9-dimethyl-4-pentyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C20H24N6O2/c1-4-5-7-12-14-15(13-10-8-6-9-11-13)22-23-19-21-17-16(26(14)19)18(27)25(3)20(28)24(17)2/h6,8-11,14H,4-5,7,12H2,1-3H3,(H,21,23)

InChI Key

CHXNMVTTYHLFBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.